N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide-like compounds often involves condensation reactions, where specific functional groups combine, resulting in the elimination of a small molecule, such as water. For instance, a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, highlighting a common approach in synthesizing sulfonamide derivatives (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy. These techniques provide insights into the compound's functional groups, bond connectivity, and overall molecular geometry. Computational methods, such as Density Functional Theory (DFT), further support the structural analysis by predicting vibrational frequencies, molecular orbitals, and electronic transitions, as demonstrated in the study of related sulfonamide compounds (Elangovan et al., 2021).
Scientific Research Applications
Anticancer Potential
Several sulfonamide derivatives have demonstrated promising anticancer activities. For instance, novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-substituted benzenesulfonamide pharmacophore have shown nanomolar inhibitory activity against carbonic anhydrase isoform IX, a target for anticancer drugs, making them potential anticancer drug candidates (Aimene et al., 2019). Furthermore, sulfonamides with 3,4,5-trimethoxyphenyl motifs have been identified as selective inhibitors of carbonic anhydrase isoenzymes, crucial for developing new anticancer agents (Gul et al., 2018).
Catalytic and Synthetic Applications
Sulfonamides also play a significant role in catalysis and synthetic chemistry. For example, compounds bearing pyridinesulfonamide ligands have been synthesized and assessed for transfer hydrogenation of ketones, demonstrating high activity without the need for basic additives, halide abstractors, or protection from air, offering a practical approach for organic synthesis (Ruff et al., 2016).
Enzyme Inhibition
Sulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their enzyme inhibitory profiles, showing potential against diseases associated with acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked to conditions such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the therapeutic potential of sulfonamide derivatives in treating these diseases (Lolak et al., 2020).
Structural Studies
Research on the crystal structures of pyridinesulfonamides and sulfonic acids has provided valuable insights into their hydrogen bonding and molecular packing. This information is crucial for polymorph screening and solid form hunting of pharmacologically active sulfonamides, contributing to the development of more effective and stable drug formulations (Akiri et al., 2012).
Mechanism of Action
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Future Directions
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . Therefore, compounds containing the TMP group, like “N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide”, may have potential for future research and development in various biomedical applications.
properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-18-11-8-10(9-12(19-2)13(11)20-3)14-21(16,17)15-6-4-5-7-15/h8-9,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBSYJLTOLIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.